molecular formula C26H26ClFN2O3 B2481956 (4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone CAS No. 667891-26-1

(4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone

Cat. No.: B2481956
CAS No.: 667891-26-1
M. Wt: 468.95
InChI Key: JGLNMNIETZWAOL-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a 4-chlorophenyl group linked to a substituted phenyl ring via a 2-hydroxypropoxy spacer. The phenyl ring is further substituted with a piperazine moiety bearing a 2-fluorophenyl group.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClFN2O3/c27-21-9-5-19(6-10-21)26(32)20-7-11-23(12-8-20)33-18-22(31)17-29-13-15-30(16-14-29)25-4-2-1-3-24(25)28/h1-12,22,31H,13-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLNMNIETZWAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The fluorophenyl and chlorophenyl groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural Analog 1: (4-Chloro-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone ()

  • Key Differences :
    • The piperazine substituent is a 4-methyl group instead of a 2-fluorophenyl group.
    • The 2-hydroxypropoxy spacer is replaced by a methylene bridge.
    • Chloro and fluoro substituents are on the same phenyl ring (4-chloro-2-fluorophenyl vs. separate 4-chlorophenyl and 2-fluorophenyl groups).
  • Implications :
    • The absence of the hydroxyl group and propoxy chain may reduce solubility compared to the target compound.
    • The 4-methylpiperazine group could enhance metabolic stability but reduce receptor affinity due to steric effects .

Structural Analog 2: (3-Chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone ()

  • Key Differences :
    • Chloro and fluoro substituents are on adjacent positions (3-chloro-2-fluorophenyl vs. 4-chlorophenyl and 2-fluorophenyl).
    • Lacks the 2-hydroxypropoxy-phenyl linkage.
  • Implications :
    • Altered halogen positioning may influence electronic properties and binding interactions.
    • Simplified structure may improve synthetic accessibility but limit functional versatility .

Structural Analog 3: (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone ()

  • Key Differences: Piperazine is replaced by a pyrimidine-substituted piperidine. No fluorophenyl or hydroxypropoxy groups.
  • Higher molecular weight (302.1042 vs. ~450 for the target compound) may affect pharmacokinetics .

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Weight Melting Point (°C) Rf Value Key Functional Groups
Target Compound ~450* Not reported 2-Hydroxypropoxy, 2-fluorophenyl
(4-Chloro-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone 372.84† Not reported 4-Methylpiperazine, methylene bridge
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone 302.1042 90–92 0.18 Pyrimidine, piperidine
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone 211.0524 Not reported 0.31 Tetrahydrofuran

*Estimated based on structural formula.
†Calculated from molecular formula in .

Pharmacological and Chemical Implications

  • Piperazine Modifications : The 2-fluorophenyl group in the target compound may enhance selectivity for serotonin or dopamine receptors compared to 4-methylpiperazine analogs .
  • Hydroxypropoxy Spacer : This group likely improves water solubility over analogs with rigid bridges (e.g., methylene in ), though it may increase metabolic vulnerability.

Biological Activity

The compound (4-Chlorophenyl)(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, focusing on its interactions with various biological targets, its pharmacological effects, and relevant case studies.

Structure

The compound features a complex structure that includes:

  • A 4-chlorophenyl group
  • A piperazine moiety
  • A 2-hydroxypropoxy linker
  • A 2-fluorophenyl substituent

This structural diversity is crucial for its biological activity.

Molecular Formula

The molecular formula of the compound is C21H24ClF N2O3, which indicates a significant number of functional groups that can interact with biological systems.

  • Cholinesterase Inhibition : The compound has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmission. In vitro studies have shown varying degrees of inhibition, suggesting it could be a candidate for treating neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties : The presence of the chlorophenyl and fluorophenyl groups may contribute to anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response .
  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the compound's efficacy:

Study TypeTarget/Cell LineResult
AChE InhibitionVarious EnzymesIC50 values ranging from 5.4 μM to 19.2 μM
CytotoxicityMCF-7, Hek293Significant reduction in cell viability
Anti-inflammatory ActivityCOX-1, COX-2Moderate inhibition observed
Binding AffinityBovine Serum AlbuminStrong binding interactions noted

These studies highlight the compound's multifaceted biological activity.

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective effects, the compound was administered to models of neurodegeneration. Results demonstrated a reduction in oxidative stress markers and improved cognitive function metrics. This suggests potential utility in treating conditions like Alzheimer's disease .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in MCF-7 cells via mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming significant efficacy against breast cancer cells .

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